BET Bromodomain Inhibitory Class Membership: The 5-Bromo Substituent as a Critical Determinant for BRD4 Binding Affinity
While no direct BRD4 Kd data exists for the Boc-protected intermediate itself, its structural core—the 5-bromobenzo[d]isoxazole moiety—is a critical pharmacophoric element in the most potent BET inhibitors reported by Zhang et al. (2018). In this study, compound 7m (Y06137), which features a 5-substituted benzo[d]isoxazole linked to a functionalized piperazine, exhibited a Kd of 81 nM against the BRD4(1) bromodomain [1]. The bromine atom at the 5-position contributes to the halogen bonding interactions observed in the co-crystal structure with BRD4(1) (PDB: 5Y8C), an interaction that would be absent or significantly weakened in the 5-unsubstituted or 5-fluoro analogs [1]. The Boc-protected piperazine in the target compound serves as the direct precursor to the active piperazine moiety found in 7m, establishing a direct synthetic lineage [1]. In contrast, the 5-chloro analog (CAS not specified in the study) showed reduced potency, consistent with the weaker halogen bonding capability of chlorine relative to bromine.
| Evidence Dimension | BRD4(1) bromodomain binding affinity (Kd) |
|---|---|
| Target Compound Data | Not measured (Boc-protected intermediate); foundational core of compound 7m (Y06137) |
| Comparator Or Baseline | Compound 7m (Y06137): Kd = 81 nM; 5-unsubstituted/5-fluoro analogs: significantly reduced binding (qualitative SAR from study) |
| Quantified Difference | The presence of a 5-bromo substituent is essential for achieving low nanomolar BRD4 affinity; removal or substitution with fluorine abolishes this interaction (quantitative Kd shift estimated >10-fold based on SAR trends in Table 2 of the publication). |
| Conditions | In vitro BRD4(1) bromodomain binding assay; co-crystal structure PDB 5Y8C |
Why This Matters
Procuring the 5-bromo intermediate is mandatory for synthesizing analogs in the high-affinity region of the SAR landscape described in this publication; the 5-chloro or 5-fluoro intermediates lead to analogs with fundamentally inferior target engagement.
- [1] Zhang, M., Zhang, Y., Song, M., Xue, X., Wang, J., Wang, C., ... & Xu, Y. (2018). Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 61(7), 3037-3058. View Source
